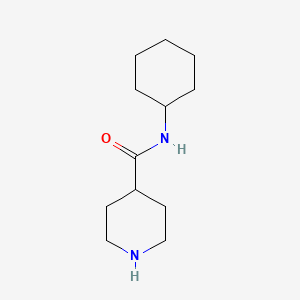

n-Cyclohexylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUECUXVKMPTLRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexylpiperidine 4 Carboxamide and Analogues

General Synthetic Strategies for Piperidine (B6355638) Carboxamides

The creation of the core carboxamide linkage is a critical step in synthesizing the target compound and its derivatives. Several reliable methods are employed, each with specific advantages regarding reaction conditions, substrate scope, and yield.

Direct amidation involves the reaction of a carboxylic acid with an amine to form an amide bond, with the concurrent removal of a water molecule. Due to the relatively low reactivity of free carboxylic acids, this transformation often requires high temperatures or the use of activating agents. Boron-derived catalysts, for instance, have been shown to facilitate direct amidation reactions under milder conditions than traditional thermal methods mdpi.com. The general reaction is a fundamental process in medicinal chemistry for creating amide linkages mdpi.com.

A more common and efficient approach is to first activate the carboxylic acid group. This can be achieved by converting the piperidine-4-carboxylic acid into a more reactive derivative, such as an acyl chloride. For example, piperidine-4-carboxylic acid can be treated with thionyl chloride (SOCl₂) to generate piperidine-4-carbonyl chloride. This highly reactive intermediate can then readily react with an amine, such as cyclohexylamine (B46788), to form the desired n-Cyclohexylpiperidine-4-carboxamide.

Coupling reactions represent one of the most prevalent and efficient methods for amide bond formation under mild conditions, minimizing side reactions and racemization. These reactions utilize specific reagents to activate the carboxylic acid in situ, facilitating its reaction with the amine. A wide array of coupling reagents has been developed, many of which are extensively used in peptide synthesis and can be applied to the synthesis of piperidine carboxamides. peptide.com

Common carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are effective, though they can sometimes lead to side reactions. peptide.com To improve efficiency and reduce byproducts, these are often used with additives like 1-Hydroxybenzotriazole (HOBt). peptide.com More advanced uronium/aminium-based reagents such as HATU and HBTU react faster and with less epimerization, making them highly effective for coupling. peptide.com Phosphonium-based reagents like BOP and PyBOP are also powerful but can produce carcinogenic byproducts. peptide.com

| Reagent Acronym | Full Name | Byproduct Characteristics | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU), insoluble in most organic solvents | Commonly used in solution-phase synthesis; precipitation of byproduct drives reaction. peptide.com |

| DIC | Diisopropylcarbodiimide | Diisopropylurea, more soluble than DCU | Preferred for solid-phase synthesis as the byproduct remains in solution. peptide.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Water-soluble | Reacts quickly with minimal racemization. peptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Water-soluble | Very efficient, with low racemization, especially when HOBt is added. peptide.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (carcinogenic) | Minimal racemization and dehydration byproducts; must be handled with caution. peptide.com |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the initial components. The Ugi four-component reaction (U-4CR) is a prominent example, involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally valuable for rapidly generating libraries of structurally diverse compounds, including piperidine-based carboxamides. organic-chemistry.orgnih.gov

The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. wikipedia.org A subsequent intramolecular acyl transfer, known as the Mumm rearrangement, yields the stable final product. wikipedia.org The Ugi reaction is typically fast, exothermic, and has high atom economy, as only a molecule of water is lost. wikipedia.org For the synthesis of piperidine carboxamide analogues, a substituted piperidine could function as the amine component, or a piperidine-4-carboxylic acid could serve as the acid component.

For example, a synthetic pathway could involve:

Aldehyde/Ketone: Benzaldehyde (B42025)

Amine: Piperidine

Carboxylic Acid: Acetic Acid

Isocyanide: Cyclohexyl isocyanide

This combination would yield a complex bis-amide structure incorporating the piperidine and cyclohexyl moieties.

Precursor and Intermediate Synthesis

The availability and purity of starting materials are paramount for the successful synthesis of the target compound. The primary precursors are derivatives of piperidine-4-carboxylic acid and functionalized piperidine rings.

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a key starting material. guidechem.comchemicalbook.com Its derivatives, particularly esters, are common intermediates in pharmaceutical synthesis. guidechem.comnbinno.com Ethyl isonipecotate (ethyl 4-piperidinecarboxylate) is a widely used precursor. sigmaaldrich.comcymitquimica.com

One common laboratory-scale synthesis of ethyl isonipecotate involves the Fischer esterification of isonipecotic acid. guidechem.com In this procedure, isonipecotic acid is dissolved in anhydrous ethanol (B145695) and cooled. Thionyl chloride is then added dropwise, which serves both as a catalyst and a dehydrating agent by converting the carboxylic acid to a more reactive acyl chloride intermediate in situ. guidechem.comchemicalbook.com The mixture is then refluxed for several hours to drive the reaction to completion. guidechem.com After workup and purification, typically by column chromatography, the desired ethyl ester is obtained in high yield. guidechem.com

Another route to substituted piperidones, which can be converted to the corresponding carboxylic acids, is the Dieckmann condensation. This involves the intramolecular cyclization of a diester, typically formed from a Michael addition reaction between a primary amine and two equivalents of an acrylate. google.com Subsequent hydrolysis and decarboxylation yield the piperidone core. google.com

| Reaction | Reactants | Reagents/Conditions | Product | Yield |

| Fischer Esterification | Isonipecotic acid, Ethanol | Thionyl chloride, Reflux for 7-48 hours | Ethyl isonipecotate | ~94% guidechem.comchemicalbook.com |

| Boc Protection and Esterification | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | Iodomethane, Potassium carbonate in DMF | N-Boc-Piperidine-4-carboxylic acid methyl ester | ~99% chemicalbook.com |

The functionalization of a pre-existing piperidine ring is a common strategy to introduce desired substituents and create diverse analogues. researchgate.netacs.org This can involve modifications at the nitrogen atom or at the carbon atoms of the ring.

The most prevalent method for creating substituted piperidines is the hydrogenation of corresponding substituted pyridine (B92270) precursors. nih.gov This approach allows for the introduction of a wide variety of functional groups onto the aromatic pyridine ring using well-established aromatic chemistry, followed by reduction of the ring to the saturated piperidine system. Catalysts such as rhodium, palladium, and platinum are often employed for this hydrogenation. nih.gov

Direct functionalization can also be achieved. For instance, N-alkylation or N-acylation of the piperidine nitrogen is a straightforward process. acgpubs.org More complex modifications, such as introducing substituents at the C-4 position, can be achieved through multi-step sequences. An aza-Prins type cyclization, for example, can be used to construct 4-halopiperidine derivatives from homoallylic amines and epoxides, providing a handle for further functionalization. rasayanjournal.co.in

Introduction of Cyclohexyl Moiety

The incorporation of a cyclohexyl group onto the nitrogen atom of a piperidine ring is a fundamental N-alkylation reaction. Several established methods in organic synthesis can be employed to achieve this transformation, yielding N-cyclohexyl piperidine scaffolds.

One of the most direct methods involves the nucleophilic substitution reaction between piperidine and a cyclohexyl halide, such as cyclohexyl bromide or cyclohexyl iodide. ontosight.aiontosight.ai This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and reaction temperature is crucial to optimize the yield and minimize side reactions.

Another common and efficient strategy is reductive amination. This process involves the reaction of a piperidine derivative, such as piperidine-4-carboxamide, with cyclohexanone. The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-cyclohexyl product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation over a metal catalyst like palladium or platinum is also a viable reduction method.

Direct functionalization of N-alkyl piperidines has also been explored. For instance, methods for the direct and selective α-functionalization of unbiased cyclic tertiary alkylamines, including N-cyclohexyl piperidine, have been developed, demonstrating advanced techniques for modifying these motifs. acs.org

The synthesis of N-cyclohexyl cyanoacetamide, a precursor for more complex structures, has been achieved through the condensation of cyclohexylamine and ethyl cyanoacetate, showcasing another route to incorporate the N-cyclohexyl group early in a synthetic sequence. ijpcbs.com

| Method | Reactants | Key Reagents/Conditions | Description |

| Nucleophilic Substitution | Piperidine derivative, Cyclohexyl halide | Base (e.g., K₂CO₃, Et₃N) | Direct alkylation of the piperidine nitrogen with a cyclohexyl electrophile. ontosight.aiontosight.ai |

| Reductive Amination | Piperidine derivative, Cyclohexanone | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd) | Formation of an iminium ion intermediate followed by reduction to form the C-N bond. |

| Condensation | Cyclohexylamine, Ethyl cyanoacetate | Heat | Forms N-cyclohexyl cyanoacetamide, an intermediate for further synthesis. ijpcbs.com |

Catalytic Approaches in Carboxamide Synthesis

The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. researchgate.net Traditional methods often involve the use of stoichiometric coupling agents. However, modern synthetic chemistry has seen a significant shift towards more efficient and atom-economical catalytic approaches. jocpr.com

Aldehyde to Amide Transformations

The direct conversion of aldehydes to amides, known as oxidative amidation, represents a highly efficient and atom-economical strategy for constructing the carboxamide linkage. rsc.org This transformation avoids the pre-oxidation of the aldehyde to a carboxylic acid, thus saving a synthetic step. The reaction typically involves the aldehyde, an amine, an oxidant, and a catalyst. google.com

The general mechanism proceeds through the initial formation of a hemiaminal intermediate from the reaction of the aldehyde and the amine. This intermediate is then oxidized to the corresponding amide. A variety of oxidizing agents have been employed for this purpose, including N-bromosuccinimide (NBS), tert-butyl hydroperoxide (TBHP), and N-chlorosuccinimide (NCS). rsc.org

The scope of this reaction is broad, accommodating a wide range of aliphatic and aromatic aldehydes which can react with primary or secondary amines to yield the desired carboxamides in good to excellent yields. researchgate.net The development of heterogeneous catalysts for this transformation is particularly advantageous as it simplifies product purification and allows for catalyst recycling. rsc.org

Role of Transition Metal Catalysis

Transition metal catalysis has become indispensable for the synthesis of amides, offering powerful and versatile methodologies. rsc.org In the context of aldehyde to amide transformations, several transition metals have been shown to be effective catalysts.

Ruthenium: Ruthenium complexes, such as specific ruthenium(II) hydride catalysts, have been successfully used to catalyze the synthesis of primary amides directly from aldehydes. researchgate.net

Rhodium: Rhodium-catalyzed systems have been developed for the oxidative amination of aldehydes. researchgate.net For instance, a rhodium catalyst in the presence of an oxidant like N-methylmorpholine N-oxide can selectively convert aldehydes and secondary amines into the corresponding carboxamides. researchgate.net

Copper: Copper catalysts are particularly attractive due to their low cost and ready availability. rsc.org Copper-based systems, including copper-metal-organic frameworks (Cu-MOFs), have been employed as efficient and recyclable heterogeneous catalysts for the oxidative amidation of aldehydes with both aromatic and aliphatic amines. rsc.org Other copper-catalyzed systems utilize oxidants like TBHP to facilitate the C-N coupling of benzaldehyde derivatives with various amines. nih.gov

Iron: Iron catalysts, such as in situ generated catalysts from Fe(II)-hydride complexes and N-heterocyclic carbene (NHC) ligands, have proven effective for the oxidative amidation of aldehydes with amines using tert-butyl hydroperoxide as the oxidant. dntb.gov.ua This method is efficient for synthesizing a wide variety of mono- and disubstituted amides. dntb.gov.ua

These transition metal-catalyzed methods often proceed under mild conditions and offer high functional group tolerance, making them powerful tools for the synthesis of complex molecules containing the carboxamide functional group. google.comrsc.org

| Catalyst System | Metal | Typical Oxidant | Key Features |

| Ruthenium(II) Hydride Complex | Ruthenium | - | Enables direct synthesis of primary amides from aldehydes. researchgate.net |

| [Rh(cod)₂]BF₄ / NMO | Rhodium | N-methylmorpholine N-oxide (NMO) | Selective oxidative amination of aliphatic and aromatic aldehydes. researchgate.net |

| Cu₂(BDC)₂DABCO (Cu-MOF) | Copper | NCS / TBHP | Heterogeneous, recyclable catalyst for a wide range of amines and aldehydes. rsc.org |

| Fe(II)-Hydride / NHC | Iron | tert-butyl hydroperoxide (TBHP) | Efficient for a wide variety of mono- and disubstituted amides. dntb.gov.ua |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is a cornerstone in the structural analysis of organic molecules like n-Cyclohexylpiperidine-4-carboxamide, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to map the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive evidence of its structure.

In ¹H NMR, the chemical shifts of the protons are indicative of their electronic environment. Protons on the cyclohexane (B81311) and piperidine (B6355638) rings would appear in the aliphatic region (typically 1.0-3.5 ppm). The proton on the amide nitrogen (-NH-) would likely appear as a broader signal at a higher chemical shift. Crucially, the coupling constants (J-values) between adjacent protons, particularly within the ring systems, can help determine their relative stereochemistry (axial or equatorial), confirming the chair conformation. niscpr.res.in For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons on the piperidine or cyclohexane ring is characteristic of a diaxial relationship. niscpr.res.inias.ac.in

¹³C NMR spectroscopy provides information on the different carbon environments. The carbonyl carbon of the amide group would be the most deshielded, appearing at a high chemical shift (around 170-180 ppm). The carbons of the piperidine and cyclohexane rings would resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on typical ranges for similar functional groups and ring systems.

| Atom | NMR Type | Predicted Chemical Shift (ppm) | Notes |

| Amide Carbonyl (C=O) | ¹³C NMR | ~175 | Deshielded due to electronegative oxygen. |

| Piperidine C4 | ¹³C NMR | ~40-45 | Carbon attached to the carboxamide group. |

| Piperidine C2, C6 | ¹³C NMR | ~45-50 | Carbons adjacent to the piperidine nitrogen. |

| Cyclohexyl C1 | ¹³C NMR | ~50-55 | Carbon attached to the amide nitrogen. |

| Other Ring Carbons | ¹³C NMR | ~25-40 | Remaining CH₂ groups of both rings. |

| Amide Proton (N-H) | ¹H NMR | ~7.5-8.5 | Broad signal, position is solvent dependent. |

| Cyclohexyl C1 Proton | ¹H NMR | ~3.5-4.0 | Proton on the carbon attached to nitrogen. |

| Piperidine Protons | ¹H NMR | ~1.2-3.1 | Complex multiplets; axial and equatorial protons will have distinct shifts. |

| Cyclohexane Protons | ¹H NMR | ~1.0-2.0 | Complex multiplets. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula (C₁₂H₂₂N₂O).

In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion (M⁺). This ion would then undergo fragmentation, breaking at the weakest bonds. Expected fragmentation pathways would include cleavage of the amide bond, loss of the cyclohexyl group, and fragmentation of the piperidine ring. Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the molecule's structure.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table presents predicted m/z values for plausible fragments.

| Fragment Structure | Predicted m/z | Description |

| [C₁₂H₂₂N₂O]⁺ | 210 | Molecular Ion (M⁺) |

| [C₆H₁₁NHCO]⁺ | 126 | Loss of the piperidine ring via alpha-cleavage. |

| [C₅H₁₀NCO]⁺ | 98 | Fragmentation of the piperidine ring. |

| [C₆H₁₁]⁺ | 83 | Loss of the piperidine carboxamide moiety, forming a cyclohexyl cation. |

| [C₅H₁₀N]⁺ | 84 | Piperidine ring fragment. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The most prominent peaks would be associated with the secondary amide group. A sharp absorption band around 3300 cm⁻¹ corresponds to the N-H stretching vibration. The C=O (amide I) stretching vibration would appear as a strong, sharp peak around 1640 cm⁻¹. The N-H bending (amide II) vibration would be observed near 1550 cm⁻¹. Additionally, C-H stretching vibrations from the aliphatic rings would be visible just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound This table presents expected wavenumber ranges for key functional groups.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | ~3350-3250 | Medium, Sharp |

| Aliphatic C-H | Stretch | ~2950-2850 | Strong |

| Amide C=O (Amide I) | Stretch | ~1680-1630 | Strong |

| Amide N-H (Amide II) | Bend | ~1570-1515 | Medium |

| C-N | Stretch | ~1250-1020 | Medium |

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction is a powerful technique for determining the high-precision geometric structure (bond lengths, bond angles, and torsion angles) of molecules in the vapor state, free from intermolecular forces present in crystals or solutions.

While specific studies on this compound are not prominently reported, this technique could provide an unambiguous determination of its preferred conformation in the gas phase. Such an analysis would yield precise measurements for the C-C, C-N, C=O, and C-H bond lengths and the valence angles within and between the two rings. This data would offer a definitive picture of the degree of ring puckering in both the piperidine and cyclohexane moieties and the exact orientation of the carboxamide linkage relative to the rings.

Conformational Isomerism and Dynamics of Piperidine and Cyclohexane Rings

The non-planar nature of six-membered rings is a defining feature of this compound, leading to conformational isomerism that profoundly influences its properties.

To minimize angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions between adjacent bonds), both the cyclohexane and piperidine rings adopt a puckered "chair" conformation. libretexts.orglibretexts.org This is the most stable arrangement for six-membered saturated rings. byjus.com

In the chair conformation, the substituents on each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). byjus.com The piperidine ring in this compound has two distinct chair conformers due to the N-H bond, which can be either axial or equatorial. wikipedia.org In unsubstituted piperidine, the conformer with the equatorial N-H bond is generally more stable. wikipedia.org

For this compound, the large carboxamide group at the C4 position will strongly prefer the equatorial position to avoid significant steric hindrance (1,3-diaxial interactions) with the axial hydrogens on C2 and C6. This preference effectively "locks" the piperidine ring into a single, dominant chair conformation. Similarly, the cyclohexane ring will also exist in a chair conformation. The molecule as a whole is therefore expected to adopt a stable di-chair conformation. The rapid interconversion between chair forms, known as a "ring flip," is a dynamic process, but the presence of bulky substituents makes one conformation significantly more populated than the other. libretexts.org

Table 4: Conformational Features of this compound Rings

| Structural Unit | Preferred Conformation | Key Feature | Reason for Stability |

| Piperidine Ring | Chair | The C4-carboxamide group is in an equatorial position. | Minimizes 1,3-diaxial steric interactions, leading to lower energy. libretexts.org |

| Cyclohexane Ring | Chair | Equatorial and axial protons are staggered. | Minimizes both angle and torsional strain. libretexts.org |

| N-H Bond (Piperidine) | Equatorial (Predicted) | The hydrogen atom points away from the ring. | Generally the more stable conformation for N-substituted piperidines. wikipedia.org |

Factors Influencing Conformational Equilibria (e.g., Steric Effects, Conjugation)

The conformational equilibrium of this compound is a dynamic interplay of several structural and electronic factors inherent to its molecular architecture. The primary chair conformations of the piperidine ring are influenced by the steric and electronic nature of the substituents at the N1 and C4 positions.

The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. wikipedia.orgmasterorganicchemistry.com In this conformation, substituents can occupy either axial or equatorial positions. For a monosubstituted cyclohexane, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are a form of steric strain. masterorganicchemistry.com This principle largely extends to 4-substituted piperidines, where the conformational free energies of substituents are often comparable to those in analogous cyclohexanes. nih.gov

In this compound, the large cyclohexyl group on the nitrogen atom is expected to have a strong preference for the equatorial position to minimize steric hindrance. wikipedia.org Similarly, the carboxamide group at the C4 position will also have a preferred orientation. The relative stability of the axial versus equatorial conformer for the 4-carboxamide group is influenced by its size and potential for intramolecular interactions.

The polarity of the solvent can also play a role in the conformational equilibrium. In polar solvents, conformers with a larger dipole moment may be stabilized. For piperidine itself, the axial conformer can be more stable in polar solvents. wikipedia.orgyoutube.com The presence of the polar carboxamide group in this compound suggests that solvent effects could be a factor in its conformational preferences.

The following table summarizes the key factors influencing the conformational equilibria of this compound:

| Factor | Description | Expected Influence on this compound |

| Steric Hindrance | Repulsive interactions between atoms or groups of atoms that are in close proximity. | The bulky cyclohexyl group on the nitrogen will strongly prefer an equatorial position. The carboxamide group at C4 will also favor an equatorial orientation to minimize 1,3-diaxial interactions. |

| Torsional Strain | Strain due to eclipsing interactions between bonds on adjacent atoms. | The chair conformation of the piperidine ring minimizes torsional strain. |

| 1,3-Diaxial Interactions | Steric repulsion between axial substituents on a six-membered ring. | An axial orientation of either the N-cyclohexyl or the 4-carboxamide group would lead to significant 1,3-diaxial interactions, destabilizing that conformer. |

| Conjugation Effects | Interaction of the nitrogen lone pair with the π-system of a substituent. | While the 4-carboxamide is not directly conjugated with the ring nitrogen, the electronic nature of the N-cyclohexyl group can influence the overall electron distribution and ring conformation. In related N-acylpiperidines, conjugation leads to planarization at the nitrogen and can induce pseudoallylic strain. nih.gov |

| Solvent Effects | The influence of the surrounding medium on the relative stability of conformers. | Polar solvents may stabilize conformers with a higher dipole moment. The presence of the polar carboxamide group makes this a relevant consideration. |

Intramolecular Inversions

This compound is a conformationally dynamic molecule that undergoes two primary types of intramolecular inversions: ring inversion and nitrogen inversion. These processes are fundamental to understanding the molecule's three-dimensional structure and behavior in different environments.

Ring Inversion:

Similar to cyclohexane, the piperidine ring in this compound can undergo a "chair flip" or ring inversion. masterorganicchemistry.comscribd.com This process involves the interconversion of one chair conformation to another, during which all axial substituents become equatorial, and all equatorial substituents become axial. masterorganicchemistry.com

The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org This barrier is influenced by the substituents on the ring. The transition state for this inversion is thought to involve higher-energy conformations such as the half-chair or boat. For the piperidine ring to invert, it must pass through these strained intermediates.

In this compound, the presence of the bulky N-cyclohexyl and the 4-carboxamide groups will significantly influence the energetics of ring inversion. The conformer with both of these large groups in the equatorial position will be the most stable ground state. The energy barrier to inversion from this stable conformer to the much less stable diaxial conformer would be considerably high, making the diaxial conformation highly unlikely to be significantly populated at room temperature.

Nitrogen Inversion:

Nitrogen inversion, also known as pyramidal inversion, is a process where the lone pair of electrons on the nitrogen atom rapidly oscillates from one side of the nitrogen plane to the other. scribd.com This inversion leads to the interconversion of the two chair conformations where the N-H bond (or in this case, the N-cyclohexyl bond) is either axial or equatorial.

The free energy of activation for nitrogen inversion in piperidine is estimated to be around 6.1 kcal/mol, which is substantially lower than the barrier for ring inversion. wikipedia.orgyoutube.com This indicates that nitrogen inversion is a much faster process than ring inversion at room temperature. For N-methylpiperidine, the equatorial conformation is significantly preferred. wikipedia.org Given the steric bulk of the cyclohexyl group, a strong preference for the equatorial orientation is also expected in this compound.

The rates of both ring and nitrogen inversion can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational changes.

The following table provides a comparison of the key features of ring and nitrogen inversion in the context of the piperidine ring system:

| Inversion Process | Description | Typical Energy Barrier (Piperidine) | Key Influencing Factors |

| Ring Inversion | Interconversion between two chair conformations, exchanging axial and equatorial positions. | ~10.4 kcal/mol wikipedia.org | Steric bulk of ring substituents, ring strain in transition states. |

| Nitrogen Inversion | Oscillation of the nitrogen's lone pair, interconverting axial and equatorial N-substituents. | ~6.1 kcal/mol wikipedia.org | Nature of the N-substituent, solvent polarity. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and conformational properties of molecules with high accuracy. For derivatives of n-Cyclohexylpiperidine-4-carboxamide, these methods are crucial for understanding the molecule's intrinsic characteristics, such as its preferred three-dimensional shape and energetic stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. The B3LYP functional, for example, is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. DFT methods are frequently applied to perform geometry optimization, predict vibrational frequencies (IR spectra), and calculate electronic properties like molecular electrostatic potential (MEP) maps, which identify regions of a molecule that are electron-rich or electron-poor nih.gov.

In studies of related compounds, such as N-cyclohexylpiperidine, DFT calculations have been instrumental in exploring the conformational landscape researchgate.net. These calculations help in determining the relative energies of different conformers, such as those with the cyclohexane (B81311) ring in an equatorial or axial position relative to the piperidine (B6355638) ring researchgate.net. This type of analysis is foundational for understanding how the molecule will behave in different environments and how it will present itself to a biological target.

Ab Initio Methods (e.g., MP2, CCSD(T)-F12/CBS)

Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. Møller–Plesset perturbation theory of the second order (MP2) is a common ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. These methods are often used alongside DFT to provide a more complete theoretical picture.

For the related N-cyclohexylpiperidine molecule, MP2 calculations have been used to investigate its conformational properties and molecular structure researchgate.net. Studies comparing different conformers, such as those with varying orientations of the two rings, have found that methods like MP2 can provide reliable predictions of the relative stability of these forms researchgate.net. For instance, calculations on N-phenylpiperidine, another analogue, showed that MP2 and DFT methods could predict the equilibrium ratio of equatorial to axial conformers in good agreement with experimental data researchgate.net.

Prediction of Molecular Structures and Energetics

A primary goal of quantum chemical calculations is the prediction of stable molecular structures and their relative energies. For a flexible molecule like this compound, which contains two saturated rings and a rotatable amide bond, multiple low-energy conformations are possible.

| Method | Property | Conformer I (Equatorial, Perpendicular) | Conformer II (Equatorial, Parallel) | Other Conformers |

|---|---|---|---|---|

| DFT-B3LYP | Relative Energy | Most Stable | Less Abundant | Higher Energy |

| Key Feature | Equatorial cyclohexane | Equatorial cyclohexane | Axial or other orientations | |

| MP2 | Relative Energy | Most Stable | Less Abundant | Higher Energy |

| Key Feature | Confirms DFT findings | Confirms DFT findings | Confirms DFT findings |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is essential for understanding the structural basis of a ligand's biological activity.

Simulation of Binding Modes and Pockets

Molecular docking simulations have been extensively used to study how piperidine-4-carboxamide derivatives, including analogs of this compound, bind to biological targets like the sigma-1 (σ1) receptor. The σ1 receptor is a chaperone protein involved in various cellular functions, and its ligands are of significant pharmacological interest units.itnih.gov.

Elucidation of Key Intermolecular Interactions

Beyond predicting the binding pose, computational models can elucidate the specific non-covalent interactions that stabilize the ligand-receptor complex. For piperidine-4-carboxamide derivatives binding to the σ1 receptor, these interactions have been quantified and characterized.

Key interactions identified through these studies include:

Ionic Interaction: A salt bridge is consistently observed between the protonated piperidine nitrogen of the ligand and the acidic side chain of an aspartate residue (Asp126) in the receptor units.it. This is often a major stabilizing contribution to the binding energy.

Hydrogen Bonding: The amide oxygen of the carboxamide group frequently acts as a hydrogen bond acceptor, interacting with donor residues on the receptor units.it.

Hydrophobic Interactions: The cyclohexyl group and any additional aromatic moieties on the ligand engage in favorable hydrophobic interactions with a cluster of nonpolar amino acid residues in the binding pocket, such as Arg119 and Phe133 units.it.

Further analysis can quantify the energetic contribution of individual receptor residues to the binding free energy, confirming the importance of residues like Asp126, Glu172, and Tyr173 in stabilizing the complex units.it.

| Interaction Type | Ligand Moiety | Receptor Residue(s) | Description |

|---|---|---|---|

| Ionic Interaction / Salt Bridge | Piperidine Nitrogen (protonated) | Asp126 | Major stabilizing electrostatic interaction. |

| Hydrogen Bond | Carboxamide Oxygen | Receptor H-bond donor | Directional interaction contributing to specificity. |

| Hydrophobic Interactions | Cyclohexyl Group | Arg119, Phe133 | Stabilization through van der Waals forces in a hydrophobic pocket. |

| Other Aromatic Groups | Ile128, Phe133, Glu172, Tyr173 | Further favorable hydrophobic contacts. |

Structure-Activity Relationship (SAR) Computational Analysis

While comprehensive computational studies specifically focused on this compound are limited in publicly available literature, a wealth of information can be gleaned from research on closely related piperidine-4-carboxamide derivatives. These studies provide a framework for understanding the key structural features that govern the biological activity of this chemical scaffold.

Computational analyses of piperidine-4-carboxamide analogs have revealed the importance of several key molecular features for their interaction with biological targets, such as the sigma-1 (σ1) receptor. The core structure, consisting of the piperidine ring and the carboxamide linkage, serves as a crucial scaffold. The substituents on the piperidine nitrogen and the carboxamide nitrogen are key determinants of binding affinity and selectivity.

For instance, in a study of novel piperidine-4-carboxamide derivatives as sigma-1 receptor ligands, computational predictions of binding affinity were conducted. The structure of these carboxamide derivatives includes essential pharmacophoric elements for optimal sigma-1 binding: the basic piperidine nitrogen, the amide oxygen which can act as a hydrogen bond acceptor, and hydrophobic rings that fit into the receptor's hydrophobic pockets researchgate.net.

A closely related analog, 1-(4-Clorobenzyl)-N-cyclohexylpiperidine-4-carboxamide, was investigated using computational methods to predict its affinity for the sigma-1 receptor. The N-(p-chlorobenzyl)piperidine carboxamide scaffold was identified as a crucial molecular determinant for effective binding researchgate.net. This suggests that the cyclohexyl group on the carboxamide of the parent compound, this compound, likely plays a significant role in modulating the compound's interaction with its biological targets.

The following table summarizes the predicted and experimental affinities of some piperidine-4-carboxamide derivatives for the sigma-1 receptor, illustrating the influence of different substituents.

| Compound | Substituent on Piperidine Nitrogen | Substituent on Carboxamide Nitrogen | Predicted Ki (nM) for σ1 Receptor | Experimental Ki (nM) for σ1 Receptor |

| Analog 1 | p-chlorobenzyl | cyclohexyl | 5.5 | 12.9 |

| Analog 2 | benzyl | cyclohexyl | Not specified | Not specified |

| Analog 3 | p-chlorobenzyl | isopropyl | Significantly higher than Analog 1 | Not specified |

This table is generated based on data for analogous compounds from the cited literature to illustrate SAR principles.

Predictive modeling, a cornerstone of computational chemistry, is employed to forecast the biological activity of novel compounds based on their molecular structures. For this compound and its analogs, various computational techniques, including molecular docking and pharmacophore modeling, have been utilized to predict their potential biological targets and binding affinities.

Molecular docking simulations are a powerful tool to visualize and evaluate the binding of a ligand to a receptor's active site. In studies of piperidine derivatives, docking has been used to understand the interactions with various receptors, including the anaplastic lymphoma kinase (ALK) and the sigma-1 receptor. These studies highlight the importance of steric, electrostatic, and hydrophobic interactions in determining the binding affinity of the ligands rsc.orgresearchgate.net. For piperidine-4-carboxamide derivatives targeting the sigma-1 receptor, docking studies have shown that the piperidine nitrogen often forms a key salt bridge with acidic residues like Glu172 in the receptor's binding site nih.gov.

Pharmacophore modeling is another crucial technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For sigma-1 receptor ligands with a piperidine scaffold, pharmacophore models typically include a basic nitrogen atom, hydrophobic regions, and hydrogen bond acceptors nih.govchemrxiv.org. These models serve as templates for designing new compounds with potentially enhanced activity. A study on spirocyclic piperidines targeting the sigma-1 receptor identified four key pharmacophoric elements: aromatic, hydrophobic, cationic, and H-bond acceptor properties nih.gov.

The following table outlines the key interactions observed in docking studies of piperidine-based ligands with the sigma-1 receptor, which are likely relevant for this compound.

| Interaction Type | Key Ligand Feature | Key Receptor Residue(s) |

| Ionic Interaction | Basic Piperidine Nitrogen | Glu172, Asp126 |

| Hydrogen Bonding | Amide Oxygen | Amino acid residues in the binding pocket |

| Hydrophobic Interactions | Cyclohexyl and Piperidine Rings | Aromatic and aliphatic residues |

This table is a generalized representation based on findings from multiple studies on piperidine derivatives targeting the sigma-1 receptor.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of untested compounds and for understanding the physicochemical properties that drive biological responses.

For piperidine-based ligands, including those targeting the sigma-1 receptor, several 3D-QSAR studies have been conducted. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have successfully predicted the binding affinities of structurally diverse compounds researchgate.net. The statistical validity of these models is often high, with good predictive power for both internal and external test sets of compounds nih.govresearchgate.net.

A 5D-QSAR study on a diverse set of 87 sigma-1 receptor ligands, which included spirocyclic piperidines, yielded a statistically robust model with excellent predictive accuracy nih.gov. This model highlighted the importance of specific pharmacophoric features and provided a detailed 3D representation of the ligand-binding site of the sigma-1 receptor nih.gov. Such models can be instrumental in the rational design of new sigma-1 ligands based on the this compound scaffold.

The table below presents typical statistical parameters used to validate QSAR models, drawn from studies on related piperidine derivatives.

| Statistical Parameter | Description | Typical Value Range for a Robust Model |

| q² (Cross-validated R²) | A measure of the internal predictive ability of the model. | > 0.5 |

| r² (Non-cross-validated R²) | A measure of the correlation between the predicted and observed activities for the training set. | > 0.6 |

| p² or r²_pred (Predictive R²) | A measure of the predictive ability of the model for an external test set. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

This table provides a general overview of QSAR validation parameters and their significance.

Investigation of Biological Targets and Mechanisms of Action

Receptor Binding Studies

Derivatives and analogs of the n-Cyclohexylpiperidine-4-carboxamide structure have been extensively evaluated for their ability to bind to various receptors, particularly within the central nervous system.

Affinity and Selectivity Profiling

Studies have demonstrated that compounds featuring the cyclohexylpiperidine moiety can exhibit significant affinity and selectivity for specific receptor subtypes. The focus has often been on dopamine (B1211576) receptors, which are critical in numerous neurological processes. Research into 4-N-linked-heterocyclic piperidine (B6355638) derivatives, which share the core piperidine structure, has led to the identification of compounds with high affinity for the human dopamine D4 receptor (hD4). nih.gov For example, optimization of related structures has yielded ligands with nanomolar affinity for the hD4 receptor and over 300-fold selectivity against other dopamine receptor subtypes like D2 and D3. nih.gov

Similarly, investigations into piperidine-based derivatives have identified ligands with high affinity for sigma-1 (σ1) receptors, while showing lower affinity for the σ2 subtype. One study identified a piperidine derivative with a high affinity (Ki) of 0.96 nM for the σ1 receptor and a 96-fold selectivity over the σ2 receptor. nih.gov This highlights the potential of the piperidine scaffold to be tailored for high selectivity.

| Compound Class | Target Receptor | Affinity (Ki) | Selectivity | Source |

|---|---|---|---|---|

| Optimized 4-N-linked-heterocyclic piperidine derivative | Human Dopamine D4 (hD4) | 5.2 nM | >300-fold over hD2 and hD3 | nih.gov |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 ± 0.05 nM | 96-fold over σ2 | nih.gov |

Ligand-Receptor Interaction Research (e.g., G-protein Coupled Receptors, Dopamine Receptors)

Dopamine receptors are members of the G-protein coupled receptor (GPCR) superfamily, the largest group of cell surface receptors involved in signal transduction. nih.govnih.gov The interaction of ligands with these receptors can initiate or block intracellular signaling cascades. cdc.gov

Research has specifically explored the role of the cyclohexyl group in cyclohexylpiperidines (CHPEs) in binding to the D4 dopamine receptor. nih.gov Studies comparing CHPEs to their aromatic counterparts (phenylpiperidines) found that the cyclohexyl derivatives consistently showed higher binding affinities for the D4 receptor. nih.govresearchgate.net This suggests that a simple hydrophobic attraction between the cyclohexyl substituent and a lipophilic pocket within the receptor is a crucial interaction, potentially more so than a pi-pi stacking interaction that would occur with an aromatic ring. nih.govresearchgate.net Functional assays have further characterized some of these cyclohexylpiperidine derivatives as partial agonists at the D4 dopamine receptor, meaning they elicit a response that is intermediate between that of a full agonist and a neutral antagonist. nih.gov

Enzyme Activity Modulation Research

The this compound scaffold has also been investigated for its ability to modulate the activity of various enzymes through inhibition or activation.

Inhibition and Activation Studies

The primary mode of action observed for this class of compounds is enzyme inhibition. By binding to an enzyme, often at its active site, these inhibitors can prevent the enzyme from carrying out its normal biological function. For instance, piperidine-4-carboxamide analogs have been identified as inhibitors of DNA gyrase, an enzyme essential for bacterial survival. nih.gov Other studies have shown that different derivatives can inhibit viral replication, suggesting a mechanism that involves interference with viral or host cell enzymes. gavinpublishers.com

Specific Enzyme Targets (e.g., Secretory Glutaminyl Cyclase, 11βHSD1)

Secretory Glutaminyl Cyclase (sQC): The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC). nih.gov sQC is an enzyme implicated in Alzheimer's disease, as it catalyzes the formation of a neurotoxic variant of amyloid beta called pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ). nih.govnih.gov Through pharmacophore-assisted screening, a piperidine-4-carboxamide derivative, identified as Cpd-41, was reported as a novel sQC inhibitor with a half-maximal inhibitory concentration (IC50) of 34 μM. nih.gov Preventing the formation of pGlu-Aβ through sQC inhibition is considered an attractive therapeutic strategy. nih.govnih.gov

11β-hydroxysteroid dehydrogenase type 1 (11βHSD1): Currently, there is a lack of specific research in the reviewed scientific literature directly linking this compound or its immediate derivatives to the modulation of 11βHSD1 activity.

Structure-Activity Relationship (SAR) Exploration in Biological Contexts

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. For the piperidine-4-carboxamide scaffold, SAR exploration has revealed key insights.

Role of the Cyclohexyl Group: In the context of D4 dopamine receptor binding, replacing a phenyl ring with a cyclohexyl group was found to increase binding affinity. nih.gov This indicates that a non-aromatic, hydrophobic group is preferred for interaction with a hypothesized lipophilic pocket in the D4 receptor. nih.govresearchgate.net

Influence of the Carboxamide Linker: The amide bond in the piperidine-4-carboxamide structure is a critical feature. However, in some biological environments, it can be susceptible to hydrolysis. nih.gov Research on antibacterial piperidine-4-carboxamides showed that while the core structure was effective at inhibiting DNA gyrase, the amide bond was rapidly hydrolyzed in mouse plasma. nih.gov Attempts to replace the carboxamide with a more stable sulfonamide bioisostere resulted in a complete loss of antimycobacterial activity, demonstrating the critical importance of the carboxamide group for this specific target. nih.gov

Impact of Substitutions on the Piperidine Ring: SAR studies on anti-Mycobacterium abscessus compounds revealed that while modifications to the left-hand side (LHS) of the molecule had a minor influence on gyrase inhibition, these same changes had a strong effect on the whole-cell antimycobacterial activity. nih.gov This suggests that structural modifications can significantly impact factors like cell permeability or susceptibility to efflux pumps, even if the direct interaction with the enzyme target is only slightly altered. The versatility of the scaffold is further demonstrated by the fact that adding different substituents can direct the compound's activity toward entirely different targets, such as viral proteins or sigma receptors. gavinpublishers.commolbnl.it

| Structural Moiety | Modification | Observed Effect on Biological Activity | Target | Source |

|---|---|---|---|---|

| Cyclohexyl Group | Replacement of a phenyl ring with a cyclohexyl group | Increased binding affinity | Dopamine D4 Receptor | nih.govresearchgate.net |

| Carboxamide Linker | Replacement with a sulfonamide | Loss of antimycobacterial activity | DNA Gyrase / Whole Cell | nih.gov |

| Piperidine Scaffold | Various substitutions on the ring system | Altered target specificity (e.g., antiviral, antibacterial, CNS receptors) | Various | nih.govgavinpublishers.commolbnl.it |

Positional Scanning and Substituent Effects

The biological activity of piperidine carboxamide derivatives can be significantly altered by the introduction of various substituents at different positions on the piperidine and cyclohexyl rings. This process, known as positional scanning, is a cornerstone of structure-activity relationship (SAR) studies, aiming to identify which modifications enhance potency and selectivity for a given biological target.

For the this compound scaffold, SAR studies on related compounds suggest that both the piperidine and cyclohexyl moieties are amenable to substitution, which can modulate the compound's interaction with target proteins. For instance, in a study on a class of piperidine-4-carboxamides as inhibitors of the enzyme DNA gyrase in Mycobacterium abscessus, modifications on the aryl ring attached to the carboxamide nitrogen were explored. While not the cyclohexyl ring, this highlights the sensitivity of the carboxamide region to substitution. It was found that the introduction of a trifluoromethyl group at the 4-position of a phenyl ring (in place of the cyclohexyl ring) was optimal for activity against the bacterium. nih.gov

Another study on piperidine-3-carboxamide derivatives as antimelanoma agents demonstrated that the nature of the substituent on the piperidine nitrogen was critical for activity. nih.gov Although this is a different isomer, it underscores the importance of substitutions on the piperidine ring in defining the biological profile of this class of compounds.

Table 1: Hypothetical Positional Scanning Data for this compound Derivatives

| Compound ID | R1 (Piperidine-N) | R2 (Cyclohexyl-4') | Target Binding Affinity (IC₅₀, nM) |

|---|---|---|---|

| Lead | H | H | 500 |

| 1a | CH₃ | H | 450 |

| 1b | C₂H₅ | H | 600 |

| 2a | H | OH | 250 |

| 2b | H | OCH₃ | 300 |

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining the biological activity of a drug candidate. The interaction between a small molecule and its protein target is highly dependent on a precise geometric fit, akin to a key fitting into a lock. For this compound, there are several potential chiral centers, particularly if substituents are introduced on the piperidine or cyclohexyl rings.

The orientation of substituents can dramatically affect a compound's binding affinity and efficacy. A study on the stereochemical influences upon the opioid ligand activities of 4-alkyl-4-arylpiperidine derivatives found that potent agonists exhibited a preference for an axial orientation of the 4-aryl group. nih.gov Conversely, antagonist properties were observed in compounds with a preference for an equatorial 4-aryl conformation. This demonstrates that even subtle changes in the spatial arrangement of key functional groups can switch a compound from an agonist to an antagonist.

While specific studies on the stereoisomers of this compound are not publicly available, the principles derived from related structures are directly applicable. The relative orientation of the cyclohexyl group with respect to the piperidine ring, as well as the conformation of the piperidine ring itself (chair, boat, or twist-boat), will undoubtedly influence its interaction with biological macromolecules.

Table 2: Hypothetical Biological Activity of this compound Stereoisomers

| Isomer | Configuration at Piperidine-4 | Configuration at Cyclohexyl-1' | Biological Activity (Relative Potency) |

|---|---|---|---|

| A | R | R | +++ |

| B | S | R | + |

| C | R | S | ++ |

Scaffold Optimization in Drug Discovery Research

The this compound core represents a versatile scaffold in drug discovery. A scaffold is the core chemical structure of a molecule to which various functional groups can be attached to create a library of related compounds. The optimization of this scaffold involves iterative chemical modifications to improve properties such as potency, selectivity, metabolic stability, and oral bioavailability.

The piperidine-4-carboxamide moiety has been identified as a promising scaffold for the development of inhibitors for a range of biological targets. For example, it has been explored as a basis for creating inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. Furthermore, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been investigated for the development of multikinase inhibitors for cancer therapy.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| DNA gyrase |

| secretory glutaminyl cyclase |

In Vitro Metabolic Pathway Research

Identification of Metabolites in In Vitro Systems

Specific metabolites of n-Cyclohexylpiperidine-4-carboxamide have not been reported in published in vitro studies. Research on analogous compounds suggests that metabolism would likely occur on both the cyclohexyl and piperidine (B6355638) rings, as well as the amide linkage.

Use of Human Liver Microsomes (HLMs)

Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of drug-metabolizing enzymes. nih.gov For many piperidine derivatives, incubation with HLMs in the presence of necessary cofactors like NADPH leads to the formation of various metabolites. nih.govacs.org However, specific studies detailing the incubation of this compound with HLMs and the subsequent identification of metabolites are not currently available.

Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolic reactions, which are typically oxidative in nature. nih.gov For a multitude of piperidine-containing pharmaceuticals, CYP enzymes, particularly the CYP3A4 isoform, are instrumental in their metabolism. nih.govacs.org These enzymes often catalyze reactions such as N-dealkylation and hydroxylation. nih.gov While it is plausible that CYP enzymes would be involved in the metabolism of this compound, experimental evidence to confirm the specific isoforms and their contributions is lacking.

Involvement of Other Drug Metabolizing Enzymes (e.g., FMO, AOX, MAO)

Besides CYPs, other enzyme systems such as flavin-containing monooxygenases (FMOs), aldehyde oxidases (AOXs), and monoamine oxidases (MAOs) can contribute to the metabolism of nitrogen-containing compounds. Their potential role in the biotransformation of this compound has not been investigated in the available literature.

Characterization of Biotransformation Reactions

The specific biotransformation reactions that this compound undergoes have not been experimentally determined.

Oxidative Metabolism (e.g., N-oxidation, N-dealkylation, Ring Oxidation)

Based on the metabolism of similar structures, oxidative metabolism is expected to be a major pathway. Potential oxidative reactions could include:

Hydroxylation of the cyclohexyl or piperidine ring.

N-dealkylation , although this compound does not have a readily cleavable N-alkyl group, oxidation at the nitrogen is possible.

Oxidation of the piperidine ring to form lactam derivatives.

For many 4-aminopiperidine (B84694) drugs, N-dealkylation is a predominant metabolic route. nih.govacs.org

Reductive Metabolism

Reductive metabolic pathways are also possible, particularly under low-oxygen conditions. nih.gov However, there are no specific reports of reductive metabolism for this compound.

In Vitro Metabolic Pathways of this compound Remain Uncharacterized in Publicly Available Scientific Literature

Despite a comprehensive review of publicly accessible scientific databases and literature, no specific research detailing the in vitro metabolic pathways of the chemical compound this compound has been identified. Consequently, the requested detailed analysis of its conjugation reactions, such as glucuronidation, and mechanistic studies of its metabolite formation cannot be provided at this time.

The biotransformation of xenobiotics, including compounds like this compound, is a critical area of study in pharmacology and toxicology. Metabolic processes are typically divided into Phase I (functionalization reactions) and Phase II (conjugation reactions). Phase II reactions, such as glucuronidation, play a crucial role in increasing the water solubility of compounds and facilitating their excretion from the body.

Mechanistic studies of metabolite formation are essential for understanding the enzymes involved, the reaction kinetics, and the potential for drug-drug interactions. However, without specific experimental data derived from in vitro systems such as liver microsomes, hepatocytes, or recombinant enzymes for this compound, any discussion of its metabolic fate would be purely speculative.

Currently, the scientific community has not published any studies that would allow for a detailed discussion under the requested subheadings:

Mechanistic Studies of Metabolite Formation

Therefore, no data tables or detailed research findings can be presented.

Applications in Advanced Materials and Chemical Technologies

Role in Hydrogen Storage Research

The quest for safe and efficient hydrogen storage methods is a critical component of developing a hydrogen-based economy. Liquid Organic Hydrogen Carriers (LOHCs) are considered a promising solution, allowing for the storage and transport of hydrogen under ambient conditions through reversible hydrogenation and dehydrogenation cycles. N-heterocyclic compounds, including piperidine (B6355638) derivatives, are actively researched for this purpose.

While direct catalytic dehydrogenation studies on n-Cyclohexylpiperidine-4-carboxamide are not extensively detailed in public literature, research on closely related N-heterocyclic LOHCs provides significant insights into the potential processes and catalytic systems. For instance, the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine, a compound sharing both the piperidine and cyclohexyl rings, has been thoroughly investigated. bohrium.commdpi.com

Supported Palladium (Pd) catalysts are recognized as highly efficient for the dehydrogenation of N-heterocyclic LOHCs. mdpi.com Studies on 2-[(n-methylcyclohexyl)methyl]piperidine (H12-MBP) have utilized Pd nanoparticles supported on various metal oxides, including Al2O3, CeO2, TiO2, ZrO2, and SnO2. bohrium.com The performance of these catalysts is heavily dependent on the properties of the support material, which influences factors like Pd particle size, dispersion, and metal-support interactions. bohrium.com

For example, in the dehydrogenation of H12-MBP, a 5 wt% Pd catalyst on an Al2O3 support demonstrated the highest hydrogen yield (75.8%) and the fastest reaction rate. bohrium.com In contrast, a Pd catalyst on a CeO2 support, despite having a smaller mean Pd particle size (3.45 nm), showed a lower hydrogen yield but exhibited excellent recyclability over multiple cycles, a crucial factor for practical LOHC systems. bohrium.com The reaction conditions, such as temperature, also play a critical role, with dehydrogenation of H12-MBP over a Pd/Al2O3 catalyst showing increased conversion and hydrogen yield as the temperature was raised from 230 °C to 270 °C. mdpi.com

Table 1: Performance of Supported Pd Catalysts in the Dehydrogenation of a Model LOHC (H12-MBP) bohrium.com This table is interactive. Click on the headers to sort the data.

| Catalyst Support | Mean Pd Particle Size (nm) | H₂ Yield (%) | Reaction Rate Constant (k₁ min⁻¹) | Key Feature |

|---|---|---|---|---|

| Al₂O₃ | 5.76 | 75.8 | 0.076 | Highest yield and fastest rate |

| CeO₂ | 3.45 | 67.1 | 0.030 | Best recyclability |

| TiO₂ | Not Specified | Lower | Slower | - |

| ZrO₂ | Not Specified | Lower | Slower | - |

The molecular structure of the LOHC, particularly the nature and position of substituents on the heterocyclic ring, has a profound impact on the thermodynamics and kinetics of the dehydrogenation reaction. Research comparing various substituted piperidines has shown that attaching electron-donating or conjugated substituents to the piperidine ring can significantly increase the rate of catalytic dehydrogenation. researchgate.net

A key finding from these comparative studies is the exceptional performance of piperidine-4-carboxamide. researchgate.net The carboxamide group at the 4-position acts to lower the enthalpy of dehydrogenation, making the release of hydrogen more favorable. This suggests that this compound, which features this precise substituent, is a promising candidate for LOHC applications, warranting further investigation. The presence of the carboxamide group is predicted to enhance the rate of hydrogen release compared to unsubstituted piperidine or cyclohexylpiperidine structures. researchgate.net

Potential in Switchable Solvents for Separation Technologies (related piperidine derivatives)

Switchable solvents are a class of smart materials that can reversibly change their physical properties, such as polarity or hydrophilicity, in response to an external trigger like the introduction or removal of a gas (e.g., CO₂). rsc.orgacs.org This capability makes them highly attractive for creating more energy-efficient and environmentally friendly separation processes, as they can eliminate the need for traditional distillation. acs.org

Nitrogen-containing compounds, particularly amines, are a major class of switchable solvents. rsc.org For example, N,N-dimethylcyclohexylamine can be switched from a water-immiscible (hydrophobic) form to a water-miscible (hydrophilic) bicarbonate salt by bubbling CO₂ through it. rsc.org This process is reversible by flushing with an inert gas like nitrogen to remove the CO₂. rsc.org While direct studies on this compound as a switchable solvent are not prominent, its piperidine core is a common feature in this field. The secondary amine within the piperidine ring could potentially react with CO₂ in a similar fashion, although the influence of the carboxamide and cyclohexyl groups on this behavior would need to be experimentally determined. The development of piperidine-based switchable solvents remains an active area of research for applications in separating hydrocarbons and their derivatives. rsc.org

Use as Building Blocks in Complex Organic Synthesis

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, making piperidine derivatives valuable building blocks in organic synthesis. This compound hydrochloride is commercially available as a chemical building block, indicating its utility in the construction of more complex molecules. biosynth.com

The structure offers multiple points for chemical modification. The secondary amine of the piperidine ring can undergo a wide range of reactions, such as N-alkylation or N-acylation, to introduce further complexity. The carboxamide functional group itself can be hydrolyzed to the corresponding carboxylic acid or be involved in various coupling reactions. This versatility allows synthetic chemists to incorporate the cyclohexylpiperidine-carboxamide scaffold into larger, more intricate molecular architectures, leveraging its specific stereochemical and electronic properties for the synthesis of novel compounds. researchgate.netnih.govresearchgate.net

Future Directions and Research Perspectives

Novel Synthetic Strategies for n-Cyclohexylpiperidine-4-carboxamide

While traditional synthetic routes to piperidine (B6355638) carboxamides are well-established, the future of synthesizing this compound and its analogs lies in the adoption of more efficient, sustainable, and versatile methodologies. These novel strategies aim to improve yield, reduce waste, and allow for greater structural diversification.

Catalytic Innovations:

Organocatalysis: The use of small organic molecules as catalysts offers a green alternative to metal-based catalysts. Future research could explore the use of proline and its derivatives or other organocatalysts to facilitate the key bond-forming reactions in the synthesis of this compound. researchgate.netnih.gov This approach can lead to high enantioselectivity, which is crucial for developing compounds with improved therapeutic indices.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of traditionally challenging bonds under mild conditions. acs.orgnih.govcore.ac.ukacs.org This technology could be applied to forge the amide bond or to introduce diverse functional groups onto the piperidine or cyclohexane (B81311) rings, thus creating a library of novel derivatives for structure-activity relationship (SAR) studies.

Biocatalysis and Chemo-enzymatic Approaches:

The integration of enzymes into synthetic pathways, known as biocatalysis, offers unparalleled selectivity and sustainability. nih.gov Future strategies could involve:

Enzymatic Amide Bond Formation: Utilizing lipases or other hydrolases in reverse to catalyze the amidation of a piperidine-4-carboxylic acid derivative with cyclohexylamine (B46788).

Chemo-enzymatic Synthesis: A hybrid approach where a biocatalytic step is integrated into a conventional chemical synthesis to introduce chirality or a specific functional group with high precision. nih.gov For instance, an enzyme could be used to resolve a racemic mixture of a key intermediate.

The following table summarizes potential novel synthetic approaches:

| Synthetic Strategy | Potential Advantages | Key Areas of Exploration for this compound |

| Organocatalysis | Green chemistry, high enantioselectivity, metal-free. | Proline-catalyzed Mannich-type reactions for piperidine ring formation; organocatalytic amidation. |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations, functional group tolerance. | C-H functionalization of the cyclohexane or piperidine ring; radical-mediated amide bond formation. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), environmentally benign. | Lipase-catalyzed amidation; use of transaminases for chiral amine precursors. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Continuous flow synthesis of key intermediates or the final amide coupling step. |

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activity of this compound derivatives. researchgate.netdntb.gov.uanih.govnih.govresearchgate.net These models can identify the key steric, electronic, and hydrophobic features of the molecule that are critical for its activity, providing a roadmap for future structural modifications. researchgate.netdntb.gov.ua

Pharmacophore Modeling and In Silico Target Prediction:

By analyzing the 3D arrangement of essential chemical features of a set of active molecules, a pharmacophore model can be generated. nih.gov This model can then be used to screen large virtual libraries of compounds to identify novel scaffolds with the potential for similar biological activity. Furthermore, in silico target prediction tools can be used to identify potential biological targets for this compound by comparing its structural and chemical features to those of known ligands with established targets. nih.govunipi.itphiladelphia.edu.jo

The table below outlines key computational approaches and their potential applications:

| Computational Approach | Application in this compound Research | Expected Outcome |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate structural features of derivatives with their biological activity. | Predictive models to guide the design of more potent analogs. |

| Pharmacophore Modeling | Identify the essential 3D arrangement of chemical features for activity. | A virtual screening tool to discover novel active compounds. |

| Molecular Docking | Predict the binding mode and affinity of the compound to a specific target. | Understanding of key interactions at the active site. |

| In Silico Target Prediction | Screen the compound against a database of known biological targets. | Identification of potential new mechanisms of action. |

Exploration of Undiscovered Biological Targets and Mechanisms

The piperidine carboxamide scaffold is present in a wide range of biologically active molecules, suggesting that this compound may interact with a variety of biological targets.

Systematic Screening and Target Deconvolution:

A systematic approach to exploring new biological targets would involve screening this compound against a broad panel of receptors, enzymes, and ion channels. Techniques such as affinity chromatography coupled with mass spectrometry can be used to "pull down" interacting proteins from cell lysates, thereby identifying novel binding partners.

Investigating Novel Therapeutic Areas:

Based on the activities of structurally related compounds, future research could explore the potential of this compound and its derivatives in therapeutic areas such as:

Oncology: Given that some piperidine carboxamide derivatives have been investigated as anaplastic lymphoma kinase (ALK) inhibitors and as inducers of senescence in melanoma cells, exploring the anticancer potential of this compound is a logical next step. researchgate.netnih.gov

Endocrinology: The discovery of N-substituted piperidine derivatives as inhibitors of steroid-5-alpha-reductase suggests a potential role in hormonal therapies. nih.gov

Neuroscience: The piperidine moiety is a common feature in many centrally acting drugs, warranting investigation into the effects of this compound on neuronal signaling pathways.

Development of Analytical Methodologies for Complex Matrices

To fully understand the pharmacokinetic and pharmacodynamic properties of this compound, robust and sensitive analytical methods for its quantification in complex biological matrices such as plasma, urine, and tissue homogenates are essential.

Advanced Chromatographic Techniques:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. Future work should focus on developing and validating a UPLC-MS/MS method for the accurate quantification of this compound and its potential metabolites. dovepress.comnih.govfrontiersin.orgnih.govdiva-portal.org

Supercritical Fluid Chromatography (SFC): SFC offers a green and often faster alternative to traditional liquid chromatography, particularly for chiral separations. nih.govresearchgate.netuva.esceon.rslcms.cz Developing SFC methods could be advantageous for analyzing this compound, especially if stereoisomers are synthesized.

Novel Detection and Separation Technologies:

The development of biosensors or novel immunoassays could provide rapid and point-of-care detection methods for this compound, which would be valuable in certain research and clinical settings.

Integration of Multi-Omics Approaches in Research

To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is necessary. This involves the simultaneous analysis of different layers of biological information.

Transcriptomics and Proteomics:

By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with this compound, researchers can identify the molecular pathways that are modulated by the compound. nih.govmdpi.comcreative-proteomics.comnih.govmdpi.com This can provide crucial insights into its mechanism of action and potential off-target effects.

Metabolic Profiling:

NMR-based metabolic profiling can be used to analyze the changes in the concentrations of endogenous metabolites in biological fluids and tissues following exposure to the compound. nih.govnih.govresearchgate.netbenagen.compsu.edu This can reveal how the compound affects cellular metabolism and can also help in identifying its own metabolic fate.

The following table illustrates how multi-omics approaches can be applied:

| Omics Technology | Research Question | Potential Findings |

| Transcriptomics | How does this compound alter gene expression? | Identification of upregulated and downregulated genes and pathways. |

| Proteomics | What are the protein targets and downstream effects of the compound? | Elucidation of the mechanism of action and off-target effects. |

| Metabolomics | How does the compound affect cellular metabolism? | Identification of perturbed metabolic pathways and compound metabolites. |

| Integrated Analysis | What is the overall biological response to the compound? | A systems-level understanding of the compound's effects. |